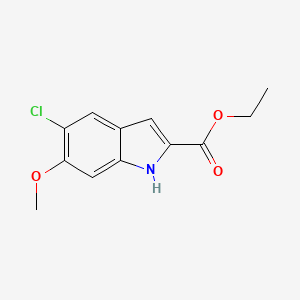
ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a chloro and methoxy group attached to the indole ring, making it a valuable molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 5-chloro-6-methoxyindole and ethyl chloroformate, which react under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under basic conditions.
Substitution: Common reagents include halogens (Cl₂, Br₂) or alkyl halides (R-X) under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
Ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of biological pathways and interactions, particularly those involving indole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-chloroindole-2-carboxylate: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties and applications.
Ethyl 5-bromo-1H-indole-2-carboxylate: Contains a bromo group instead of a chloro group, which may influence its reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H12ClNO3 |
|---|---|
Peso molecular |
253.68 g/mol |
Nombre IUPAC |
ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO3/c1-3-17-12(15)10-5-7-4-8(13)11(16-2)6-9(7)14-10/h4-6,14H,3H2,1-2H3 |
Clave InChI |
AOSBIIYMPSUFLZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















